O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine
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Overview
Description
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO2. It is an O-substituted hydroxylamine, which means it contains a hydroxylamine group (NH2OH) where one of the hydrogen atoms is replaced by an organic substituent. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-2-ol with hydroxylamine derivatives. One common method includes the use of O-benzylhydroxylamine and tetrahydro-2H-pyran-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar structure but lacks the additional ethyl group.
O-(2-Hydroxyethyl)hydroxylamine: Similar functional groups but different ring structure.
O-(2-Methoxyethyl)hydroxylamine: Contains a methoxy group instead of the tetrahydro-2H-pyran ring.
Uniqueness
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is unique due to its specific combination of the tetrahydro-2H-pyran ring and the hydroxylamine group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
CAS No. |
143458-17-7 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
O-[2-(oxan-2-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c8-11-6-5-10-7-3-1-2-4-9-7/h7H,1-6,8H2 |
InChI Key |
PPFVMZYLOAXUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCON |
Origin of Product |
United States |
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